![molecular formula C12H18ClN3O4 B14173389 2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)
2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride is a chemical compound with the molecular formula C12H18ClN3O4. It is a derivative of pyrimidine, an important electron-rich aromatic heterocycle that is a critical component of DNA and RNA
Métodos De Preparación
The synthesis of 2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride typically involves multi-step organic reactions. The final step involves the quaternization of the pyrimidine nitrogen with ethylamine, followed by the addition of hydrochloric acid to form the chloride salt .
Análisis De Reacciones Químicas
2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and processes.
Biology: This compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride involves its interaction with biological targets such as enzymes and receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride can be compared with other pyrimidine derivatives such as:
2-[4,5-Dimethoxycarbonylpyrimidin-2-YL]ethanaminium chloride: Similar in structure but with methoxycarbonyl groups instead of ethoxycarbonyl groups, leading to different reactivity and properties.
2-[4,5-Diethoxycarbonylpyrimidin-2-YL]ethanaminium bromide: Similar structure but with a bromide counterion, which can affect solubility and reactivity.
2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]propanaminium chloride: Similar structure but with a propyl group instead of an ethyl group, affecting the compound’s steric and electronic properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H18ClN3O4 |
|---|---|
Peso molecular |
303.74 g/mol |
Nombre IUPAC |
2-[4,5-bis(ethoxycarbonyl)pyrimidin-2-yl]ethylazanium;chloride |
InChI |
InChI=1S/C12H17N3O4.ClH/c1-3-18-11(16)8-7-14-9(5-6-13)15-10(8)12(17)19-4-2;/h7H,3-6,13H2,1-2H3;1H |
Clave InChI |
FNJHXMNLZIURCP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1C(=O)OCC)CC[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)
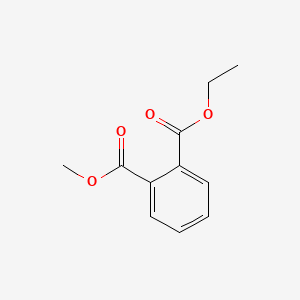
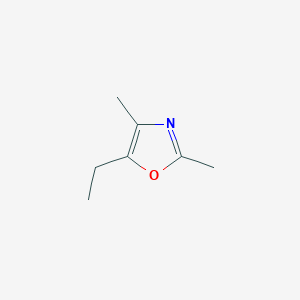
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
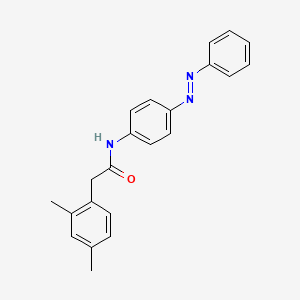
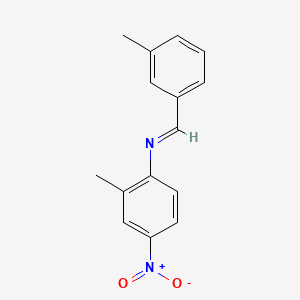
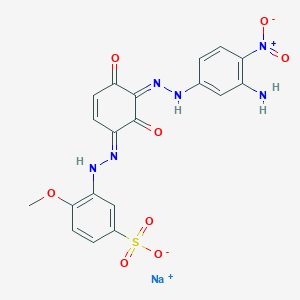
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
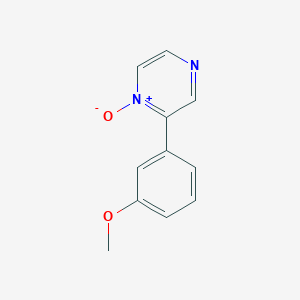
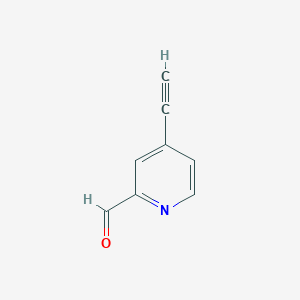
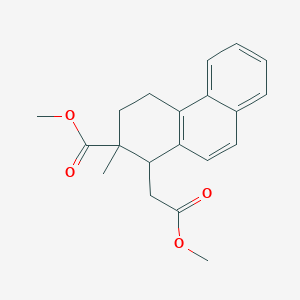
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)
![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)
